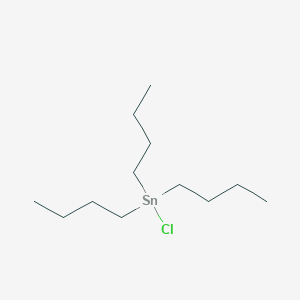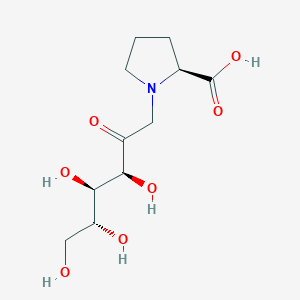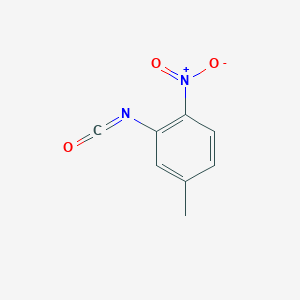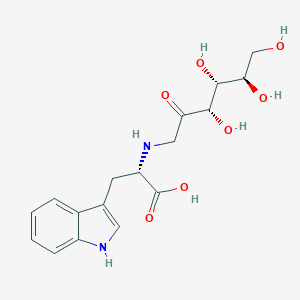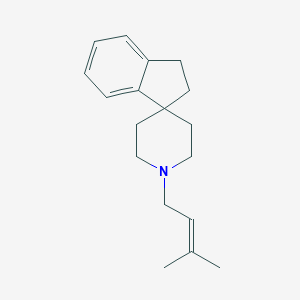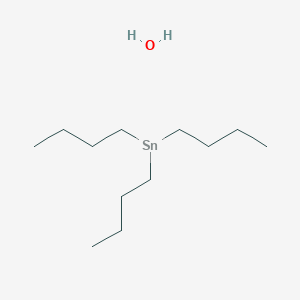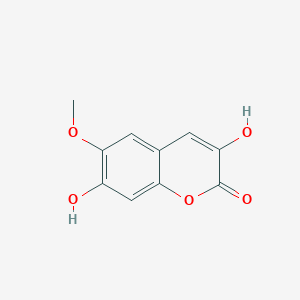
3-Hydroxyscopoletin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxyscopoletin is a natural compound that belongs to the coumarin family. It is found in various plant species, including Artemisia annua, Murraya koenigii, and Ruta graveolens. 3-Hydroxyscopoletin has attracted significant attention from researchers due to its potential pharmacological properties.
作用机制
The mechanism of action of 3-Hydroxyscopoletin is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the antioxidant defense system.
生化和生理效应
3-Hydroxyscopoletin has been shown to exert various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce oxidative stress and inflammation. In addition, it has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
实验室实验的优点和局限性
One of the advantages of using 3-Hydroxyscopoletin in lab experiments is its availability. It can be easily synthesized or obtained from natural sources. Another advantage is its potential pharmacological properties, which make it a promising candidate for drug development. However, one of the limitations of using 3-Hydroxyscopoletin in lab experiments is its low solubility in water, which can affect its bioavailability and limit its use in certain assays.
未来方向
There are several future directions for the study of 3-Hydroxyscopoletin. One direction is the investigation of its potential use in the treatment of Alzheimer's disease. Another direction is the study of its mechanism of action in regulating glucose metabolism and insulin sensitivity. Additionally, the development of novel synthesis methods and the evaluation of its safety and toxicity profile are also important future directions.
合成方法
3-Hydroxyscopoletin can be synthesized through several methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of salicylic acid with ethyl acetoacetate, followed by cyclization and hydrolysis. Enzymatic synthesis involves the use of enzymes such as coumarin 7-hydroxylase and 6-hydroxylase to convert scopoletin to 3-Hydroxyscopoletin. Microbial synthesis involves the use of microorganisms such as Streptomyces griseus to produce 3-Hydroxyscopoletin.
科学研究应用
3-Hydroxyscopoletin has been extensively studied for its potential pharmacological properties. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. It has also been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
属性
CAS 编号 |
127861-47-6 |
|---|---|
产品名称 |
3-Hydroxyscopoletin |
分子式 |
C10H8O5 |
分子量 |
208.17 g/mol |
IUPAC 名称 |
3,7-dihydroxy-6-methoxychromen-2-one |
InChI |
InChI=1S/C10H8O5/c1-14-9-3-5-2-7(12)10(13)15-8(5)4-6(9)11/h2-4,11-12H,1H3 |
InChI 键 |
OYTFXDXDHQVNQJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)O2)O)O |
规范 SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)O2)O)O |
其他 CAS 编号 |
127861-47-6 |
同义词 |
3-hydroxyscopoletin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



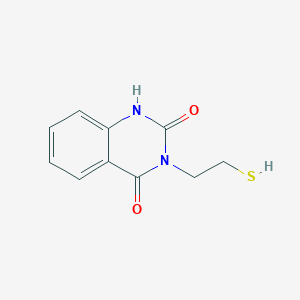
![2-Isopropylimidazo[1,2-a]pyrazine](/img/structure/B142015.png)
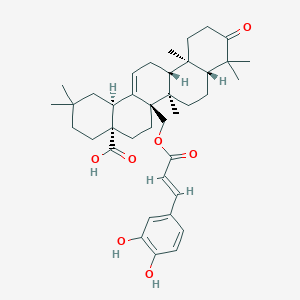

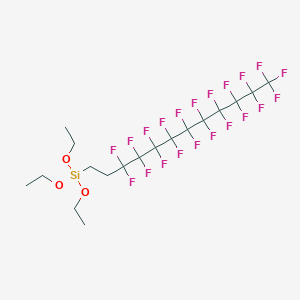
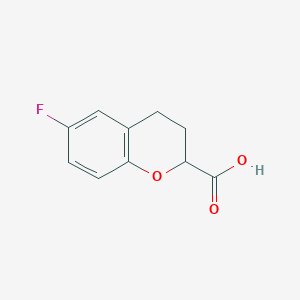
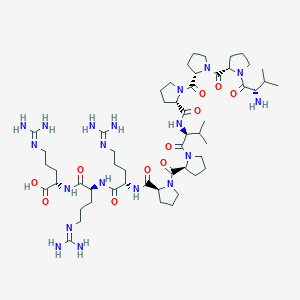
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid](/img/structure/B142033.png)
